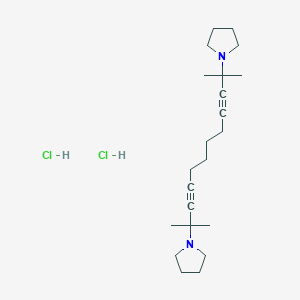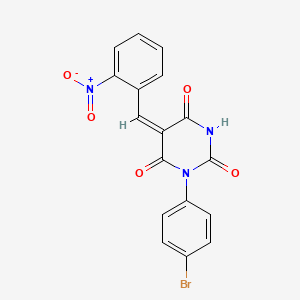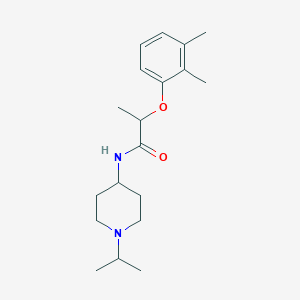
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride is not fully understood. However, it is believed that this compound interacts with cell membranes and disrupts their structure, leading to cell death. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial properties and inhibit the growth of various bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride in lab experiments is its ability to penetrate cell membranes, making it an effective carrier for various drugs. It also has a high degree of stability, making it suitable for long-term storage. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride. One direction is the development of new methods for synthesizing this compound, which can improve its yield and purity. Another direction is the study of its potential applications in other fields such as materials science and biotechnology. Additionally, further research is needed to fully understand its mechanism of action and toxicity.
Synthesemethoden
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride has been synthesized using various methods. One of the most common methods involves the reaction of 2,11-dimethyl-3,9-dodecadiyne-2,11-diol with pyrrolidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1'-(2,11-dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine dihydrochloride has been extensively studied for its potential applications in various fields such as cancer research, drug delivery, and materials science. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells. In drug delivery, it has been used as a carrier for various drugs due to its ability to penetrate cell membranes. In materials science, it has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
1-(2,11-dimethyl-11-pyrrolidin-1-yldodeca-3,9-diyn-2-yl)pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2.2ClH/c1-21(2,23-17-11-12-18-23)15-9-7-5-6-8-10-16-22(3,4)24-19-13-14-20-24;;/h5-8,11-14,17-20H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDPMTZMHCLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCCCCC#CC(C)(C)N1CCCC1)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,11-Dimethyl-11-pyrrolidin-1-yldodeca-3,9-diyn-2-yl)pyrrolidine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)

![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
![2-bromo-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880934.png)






![11-(5-bromo-2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880965.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
